4(1H)-Pyridinone, 2,3-dihydro-1-methyl-
Overview
Description
4(1H)-Pyridinone, 2,3-dihydro-1-methyl- is a heterocyclic organic compound with the molecular formula C6H9NO It is a derivative of pyridinone, characterized by a pyridine ring with a hydroxyl group at the 4-position and a methyl group at the 1-position
Mechanism of Action
Target of Action
1-Methyl-2,3-dihydropyridin-4-one, also known as 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, is a derivative of the 1,4-dihydropyridine (1,4-DHP) class of compounds . The primary targets of this class of compounds are calcium channels . These channels play a crucial role in regulating the influx of calcium ions, which are essential for various cellular processes including muscle contraction, neurotransmitter release, and cell growth .
Mode of Action
The compound interacts with its targets, the calcium channels, by binding to them and inhibiting their function . This inhibition restricts the influx of calcium ions into the cell, leading to changes in cellular processes that depend on calcium signaling .
Biochemical Pathways
The inhibition of calcium channels affects several biochemical pathways. For instance, it can impact muscle contraction, neurotransmitter release, and cell growth, all of which rely on calcium signaling
Pharmacokinetics
Other 1,4-dhp derivatives are known to be well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted via the kidneys . The bioavailability of these compounds can be influenced by factors such as the specific formulation and route of administration.
Result of Action
The molecular and cellular effects of 1-methyl-2,3-dihydropyridin-4-one’s action are largely dependent on its inhibition of calcium channels. By restricting calcium influx, it can alter cellular processes such as muscle contraction and neurotransmitter release . This can lead to various physiological effects, including vasodilation and reduced blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-methyl-2,3-dihydropyridin-4-one. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other substances in the body, such as food or other drugs, can influence its absorption and overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- can be achieved through several methods. One common approach involves the reduction of the corresponding pyridinone derivative. For instance, the reduction of 2,3-dihydro-1-methyl-4-pyridone using boron hydrides can yield the desired compound . Another method involves the cyclization of appropriate precursors under specific conditions to form the pyridinone ring .
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- may involve large-scale reduction reactions using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone, 2,3-dihydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Boron hydrides like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridinone derivatives, which can have different functional groups attached to the pyridine ring, enhancing their chemical and biological properties .
Scientific Research Applications
4(1H)-Pyridinone, 2,3-dihydro-1-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 2,3-dihydro-1-methyl-: Similar in structure but with an indole ring instead of a pyridine ring.
1H-Indene, 2,3-dihydro-4-methyl-: Another related compound with an indene ring.
Uniqueness
4(1H)-Pyridinone, 2,3-dihydro-1-methyl- is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 4-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-methyl-2,3-dihydropyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-7-4-2-6(8)3-5-7/h2,4H,3,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVXQMLPGIHTKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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